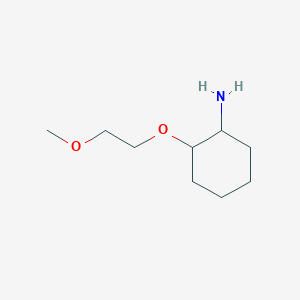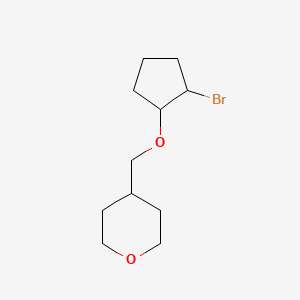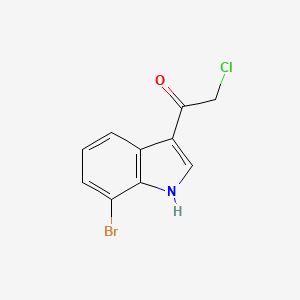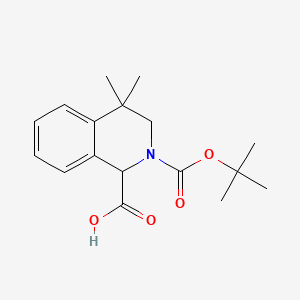
3-(2,5-Dichlorophenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dichlorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a 2-oxopropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenyl)-2-oxopropanoic acid typically involves the reaction of 2,5-dichlorobenzaldehyde with pyruvic acid under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a catalyst such as hydrochloric acid and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dichlorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Conversion to 3-(2,5-Dichlorophenyl)-2-hydroxypropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2,5-Dichlorophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dichlorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on enzymes involved in metabolic pathways, altering their activity and resulting in therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,5-Dichlorophenyl)propanoic acid
- 3-(2,6-Dichlorophenyl)-2-methyl-2-propenoic acid
- 1-(2,5-Dichlorophenyl)-1-propanone
Comparison
3-(2,5-Dichlorophenyl)-2-oxopropanoic acid is unique due to its specific structural features, such as the presence of both a dichlorophenyl group and a 2-oxopropanoic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the ketone group in this compound allows for specific reactions that are not possible with its analogs lacking this functional group.
Propiedades
Fórmula molecular |
C9H6Cl2O3 |
|---|---|
Peso molecular |
233.04 g/mol |
Nombre IUPAC |
3-(2,5-dichlorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6Cl2O3/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
Clave InChI |
XMOGCYKRVVKJPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CC(=O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13621018.png)
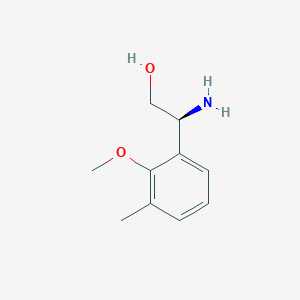
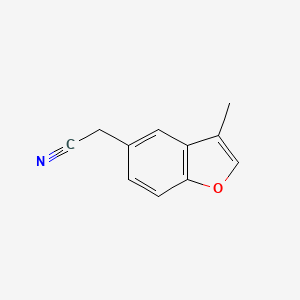
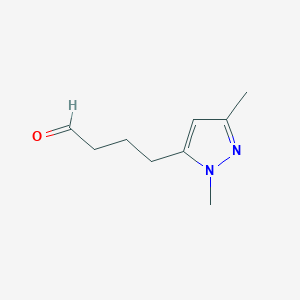

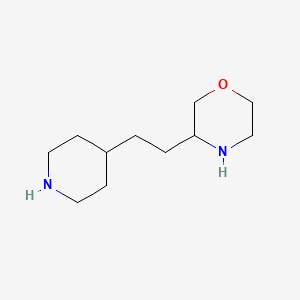
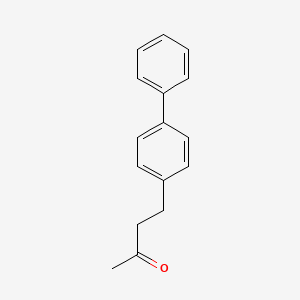
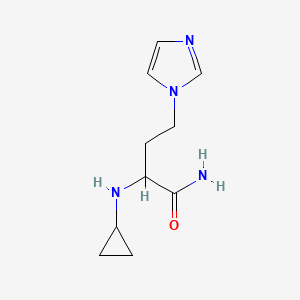
![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic acid](/img/structure/B13621061.png)
